molecular formula C37H39BF4N2 B15124914 (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

Cat. No.: B15124914
M. Wt: 598.5 g/mol
InChI Key: LMDKBJCTUWJMPL-UHFFFAOYSA-N
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Description

(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate is a useful research compound. Its molecular formula is C37H39BF4N2 and its molecular weight is 598.5 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Knoevenagel condensation between indole derivatives and cyclopentenone intermediates to form conjugated ethenyl linkages .
  • Use of BF₃·OEt₂ as a Lewis acid catalyst in dichloromethane (CH₂Cl₂) to promote cyclization .
  • Counterion exchange (e.g., tetrafluoroborate) via metathesis with NaBF₄ in acetonitrile (MeCN) .
  • Purification via silica gel column chromatography and recrystallization from ethanol .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeReference
1BF₃·OEt₂, CH₂Cl₂, 50°CCyclization catalyst
2NaBF₄, MeCNCounterion exchange
3Ethanol recrystallizationPurification

Q. How is the compound structurally characterized?

Key techniques include:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and counterion integrity .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Single-crystal X-ray diffraction to resolve stereochemistry (e.g., Z/E configurations) .

Q. What solvent systems are optimal for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in MeCN. Avoid protic solvents (e.g., water) due to potential counterion hydrolysis .

Advanced Research Questions

Q. How are stereochemical contradictions resolved in spectroscopic data?

Discrepancies between calculated and observed NMR shifts often arise from dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

  • Variable-temperature NMR to identify temperature-dependent shifts .
  • DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .

Q. What computational approaches predict electronic properties relevant to photophysical applications?

  • Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra by simulating π→π* transitions in the conjugated indole system .
  • Electrostatic potential maps identify electron-deficient regions for tuning reactivity .

Table 2: Key Computational Parameters

MethodBasis SetProperty AnalyzedReference
TD-DFT6-31G*Excited-state transitions
B3LYP6-311++G**Ground-state geometry

Q. How does the tetrafluoroborate counterion influence stability and reactivity?

  • Thermogravimetric analysis (TGA) shows BF₄⁻ improves thermal stability (>200°C) compared to halide counterions .
  • Ionic conductivity studies reveal BF₄⁻ enhances solubility in electrolytes, critical for optoelectronic applications .

Q. What side reactions occur during synthesis, and how are they mitigated?

Common issues:

  • Oligomerization of indole intermediates: Controlled via low-temperature (-20°C) reaction conditions .
  • Counterion impurities : Add anion-exchange resins post-synthesis to remove residual halides .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) .
  • Flow chemistry minimizes byproduct formation through precise temperature and mixing control .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR assignments with X-ray crystallography to avoid overinterpretation of overlapping signals .
  • Safety : Use gloveboxes for air-sensitive steps (e.g., BF₃·OEt₂ handling) .

Properties

Molecular Formula

C37H39BF4N2

Molecular Weight

598.5 g/mol

IUPAC Name

(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

InChI

InChI=1S/C37H39N2.BF4/c1-36(2)29-16-10-12-18-31(29)38(5)33(36)24-22-27-20-21-28(35(27)26-14-8-7-9-15-26)23-25-34-37(3,4)30-17-11-13-19-32(30)39(34)6;2-1(3,4)5/h7-19,22-25H,20-21H2,1-6H3;/q+1;-1

InChI Key

LMDKBJCTUWJMPL-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)C6=CC=CC=C6)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)C6=CC=CC=C6)C)C

Origin of Product

United States

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